molecular formula C17H23NO3 B2571567 2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034538-95-7

2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2571567
CAS No.: 2034538-95-7
M. Wt: 289.375
InChI Key: FOCPAVRKBQRLAX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone is a ketone-containing compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a benzyloxyethyl moiety.

The cyclopropylmethoxy group introduces steric constraints and electronic effects due to the cyclopropane ring’s rigidity and hyperconjugation, which may influence reactivity and physicochemical properties compared to linear or aromatic substituents.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-17(13-20-11-14-4-2-1-3-5-14)18-9-8-16(10-18)21-12-15-6-7-15/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPAVRKBQRLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034538-95-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a benzyloxy group and a pyrrolidine moiety, which are known to influence pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Formula

  • Molecular Formula : C17_{17}H23_{23}NO3_3
  • Molecular Weight : 289.37 g/mol

Structural Features

The compound features:

  • A benzyloxy substituent that may enhance lipophilicity.
  • A cyclopropylmethoxy group, which could contribute to unique interactions with biological targets.
  • A pyrrolidine ring that is often associated with neuroactive properties.

Research indicates that compounds similar to this compound often act as ligands for various receptors, potentially modulating neurotransmitter systems. The presence of the pyrrolidine ring suggests possible interactions with central nervous system (CNS) receptors.

Pharmacological Studies

  • Receptor Binding Affinity : Preliminary studies have shown that related compounds exhibit high affinity for melanin-concentrating hormone receptor 1 (MCHr1), which is implicated in appetite regulation and energy homeostasis .
  • Inhibition Studies : Some derivatives have been noted for their ability to inhibit calcium release mediated by MCH, indicating potential applications in obesity treatment .

Study 1: MCHr1 Antagonism

A study focused on a structurally related compound demonstrated its efficacy as an MCHr1 antagonist in a chronic weight loss model in diet-induced obese mice. This highlights the potential of similar compounds in metabolic disorders .

Study 2: CNS Activity

Another investigation assessed the CNS penetration of derivatives featuring the pyrrolidine structure, revealing significant plasma exposure and CNS activity upon oral administration. This suggests that this compound may also exhibit desirable pharmacokinetic properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberMCHr1 Binding AffinityCNS PenetrationEffect on Weight Loss
Compound A2034538-95-7HighYesSignificant
Compound B15743174ModerateModerateModerate
Compound C1239278-75-1LowNoNone

Table 2: Structural Characteristics

FeatureDetails
Benzyloxy GroupPresent
Cyclopropylmethoxy GroupPresent
Pyrrolidine RingPresent
LipophilicityHigh

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound differs from its analogs in the nature of substituents on the pyrrolidine ring and the ethanone moiety. Key comparisons include:

Compound Name Molecular Formula Substituents on Pyrrolidine/Ethanone Key Functional Groups Molecular Weight (g/mol)
Target: 2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone C₂₁H₂₇NO₃ 3-Cyclopropylmethoxy, 2-benzyloxy Ether, ketone, cyclopropane ~353.45 (calculated)
1d: 2-(N-Benzyl-N-((E)-4-(benzyloxy)but-2-enyl)amino)-1-(pyrrolidin-1-yl)ethanone C₂₈H₃₄N₂O₂ E-4-(Benzyloxy)but-2-enyl, benzylamino Enamine, ether, ketone 379.2387 (HRMS)
1e: 2-(N-Benzyl-N-((Z)-4-(benzyloxy)but-2-enyl)amino)-1-(pyrrolidin-1-yl)ethanone C₂₈H₃₄N₂O₂ Z-4-(Benzyloxy)but-2-enyl, benzylamino Enamine, ether, ketone 379.2387 (HRMS)
5c: 2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one C₁₉H₂₀F₂NO₂ 4-Benzyloxyphenyl, difluoro Difluoroacetamide, ether, ketone 282.1666 (HRMS)

Key Observations :

  • Substituent Flexibility vs. Rigidity : The cyclopropylmethoxy group in the target compound imposes steric hindrance and conformational rigidity, unlike the flexible butenyl chains in 1d/1e or the planar aromatic group in 5c .

Spectral Data and Reactivity

NMR and IR Spectroscopy
  • Target Compound (Inferred) : The cyclopropylmethoxy group would likely produce distinct δH signals for cyclopropane protons (~0.5–1.5 ppm) and methoxy protons (~3.5–4.5 ppm). The benzyloxy group would show aromatic signals near 7.2–7.4 ppm (cf. 1d/1e ) .
  • Compound 1d/1e : The E/Z configurations of the butenyl chain result in divergent NMR shifts. For example, 1d (E-isomer) shows δH = 5.81 ppm for the olefinic proton, while 1e (Z-isomer) exhibits δH = 6.44 ppm, highlighting stereoelectronic effects .
  • Compound 5c: The difluoroacetamide group in 5c causes downfield shifts in carbonyl 13C NMR (~172.4 ppm) compared to non-fluorinated analogs (~169 ppm in 1d) .
High-Resolution Mass Spectrometry (HRMS)
  • The target compound’s calculated molecular weight (353.45 g/mol) is lower than 1d/1e (379.24 g/mol) due to the absence of a butenyl chain but higher than 5c (282.17 g/mol) due to additional benzyloxy and cyclopropylmethoxy groups .

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